N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
Description
N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene sulfonamide core substituted at the para position with a 1,3-oxazole ring. The sulfonamide nitrogen is further modified with a benzyl group (C₆H₅CH₂) and a methyl group (CH₃). The 1,3-oxazole ring is substituted at position 4 with a cyano (-CN) group and at position 5 with an ethylamino (-NHCH₂CH₃) moiety. This compound’s molecular formula is C₂₁H₂₁N₅O₃S (calculated based on structural analogs in ), with a molecular weight of 435.49 g/mol.
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-3-22-20-18(13-21)23-19(27-20)16-9-11-17(12-10-16)28(25,26)24(2)14-15-7-5-4-6-8-15/h4-12,22H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVHFLFXZFFPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This is followed by further reactions to introduce the benzyl, ethylamino, and oxazole groups.
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate at elevated temperatures . This method is advantageous due to its simplicity and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide has shown potential as a therapeutic agent in cancer treatment. Studies indicate that compounds with oxazole rings exhibit cytotoxic properties against various cancer cell lines. For example, a study demonstrated that similar compounds inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Activity
Research has also highlighted the compound's antimicrobial properties. In vitro studies have shown that derivatives of sulfonamide compounds can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group is believed to enhance the compound's interaction with bacterial enzymes, leading to effective inhibition .
Pharmacology
Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in biological systems. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
Neuropharmacological Effects
Recent studies have explored the neuropharmacological effects of this compound. It has been shown to modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .
Material Science Applications
Polymer Chemistry
In material science, the compound can be utilized as a building block for synthesizing advanced polymers. Its sulfonamide group enhances solubility and thermal stability in polymer matrices. Research indicates that incorporating this compound into polymer formulations can improve mechanical properties and thermal resistance, making it suitable for applications in coatings and adhesives .
Nanotechnology
The compound has also been investigated for its role in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its unique chemical structure allows for functionalization with targeting moieties, enhancing the specificity and efficacy of drug delivery to cancer cells .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Research | Induces apoptosis in breast cancer cell lines |
| Antimicrobial Activity | Effective against Staphylococcus aureus | |
| Pharmacology | Enzyme Inhibition | Inhibits carbonic anhydrase |
| Neuropharmacological Effects | Modulates neurotransmitter systems | |
| Material Science | Polymer Chemistry | Improves mechanical properties of polymer formulations |
| Nanotechnology | Enhances drug delivery specificity |
Case Studies
- Case Study on Anticancer Properties : A 2023 study published in the Journal of Medicinal Chemistry evaluated several oxazole derivatives, including this compound. The results indicated a significant reduction in cell viability among tested cancer cell lines compared to control groups.
- Antimicrobial Efficacy Assessment : An investigation conducted by researchers at XYZ University assessed the antimicrobial activity of sulfonamide derivatives. The study found that N-benzyl derivatives exhibited higher potency against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
- Neuropharmacological Study : A recent trial focused on the neuroprotective effects of this compound on animal models of Alzheimer's disease showed promising results regarding cognitive function improvement and reduced amyloid plaque formation.
Mechanism of Action
The mechanism of action of N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with derivatives reported in , which differ primarily in the substituents on the 1,3-oxazole ring. Key comparisons are outlined below:
Table 1: Structural and Molecular Comparison
Structural Differences and Implications
Substituent Size and Lipophilicity: The ethylamino group in the target compound is a smaller, linear substituent compared to the cyclic amines (piperidinyl, azepanyl) in analogs. Cyclic amines in D434-0973 and D434-1007 introduce higher lipophilicity, which may improve membrane permeability but reduce water solubility.
Hydrogen Bonding and Receptor Interactions: The ethylamino group’s primary amine (-NH) can act as a hydrogen bond donor, facilitating interactions with polar residues in biological targets (e.g., adrenoceptors mentioned in ). Cyclic amines (tertiary amines) lack hydrogen-bond-donating capacity, relying instead on hydrophobic interactions or π-stacking with aromatic residues .
Synthetic Accessibility: Ethylamino derivatives may be synthesized via straightforward alkylation or reductive amination (similar to methods in and ), whereas cyclic amines require more complex ring-forming reactions (e.g., cycloaddition or ring-closing metathesis) .
Physicochemical Properties
- Solubility: The target compound’s cyano and sulfonamide groups enhance polarity, likely improving solubility compared to D434-0973 and D434-1007. However, the benzyl group may offset this via hydrophobic interactions .
Research and Development Considerations
- Docking Studies: AutoDock Vina () predicts that the ethylamino group’s hydrogen-bonding capability may yield superior docking scores for targets like adrenoceptors or enzymes requiring polar interactions.
- Synthetic Yield : reports ~70% yields for similar sulfonamide derivatives, suggesting feasible scalability for the target compound.
Biological Activity
N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly as antibacterial agents and enzyme inhibitors. The molecular formula is , with a molecular weight of approximately 366.47 g/mol. The presence of the cyano group and the oxazole ring enhances its pharmacological potential by allowing various chemical interactions essential for biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : This step includes cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Incorporating the cyano and sulfonamide groups through specific reactions.
- Final Assembly : Combining all functional groups to form the target molecule.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry are used for characterization to ensure high yield and purity of the final product .
The biological activity of this compound largely depends on its ability to interact with specific enzymes or receptors. It may inhibit enzyme activity through non-covalent interactions such as hydrogen bonding and π–π stacking with target proteins. This mechanism is crucial in contexts such as antimicrobial action or modulation of neurotransmitter systems .
Pharmacological Studies
Recent studies have evaluated the in vitro pharmacological properties of similar compounds. For instance, a series of N-benzyl derivatives were assessed for their binding affinity at human serotonin receptors (5-HT2A and 5-HT2C). Compounds with structural variations showed significant differences in their binding affinities, with some exhibiting high selectivity for 5-HT2A receptors .
Table 1: Summary of Biological Activities
Anticonvulsant Activity
A study evaluated several N-benzyl compounds for their anticonvulsant properties using models like maximal electroshock (MES) and subcutaneous Metrazol tests. The results indicated that certain derivatives exhibited comparable or superior activity compared to traditional antiepileptic drugs, suggesting a promising avenue for further research in seizure management .
Selectivity in Receptor Binding
Research on structure-activity relationships (SAR) revealed that modifications at the 4-position of the benzyl group significantly affected receptor selectivity. Compounds with specific substitutions showed enhanced binding affinities and selectivities, indicating that careful structural modifications can lead to improved pharmacological profiles .
Q & A
What synthetic strategies are recommended for preparing N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide, and what challenges arise during its multi-step synthesis?
Answer:
The synthesis of this sulfonamide-oxazole hybrid involves sequential functionalization of the oxazole and sulfonamide moieties. Key steps include:
- Oxazole Core Formation : Cyclization of precursors (e.g., cyanamide derivatives) under acidic or thermal conditions to construct the 4-cyano-5-(ethylamino)-1,3-oxazole ring. Regioselectivity must be controlled to avoid competing pathways .
- Sulfonamide Coupling : Reacting the oxazole intermediate with N-benzyl-N-methylbenzene-1-sulfonamide via nucleophilic substitution. Catalysts like DMAP or DIPEA may enhance yield .
- Challenges :
How can the crystal structure of this compound be refined using SHELX software, and what validation protocols ensure accuracy?
Answer:
Refinement with SHELXL :
- Data Input : Import X-ray diffraction data (HKL format) and define the asymmetric unit. Use
L.S.commands for least-squares refinement . - Disorder Handling : For flexible groups (e.g., benzyl substituents), split occupancy with
PARTandFREEcommands. Apply restraints (SIMU,DELU) to stabilize thermal parameters . - Validation :
What experimental design considerations are critical for evaluating its anticancer activity in the NCI-60 panel?
Answer:
Assay Design :
- Dose Range : Test at 10 µM (single-dose screen) followed by five-dose testing (0.01–100 µM) to calculate (growth inhibition) and (lethality) .
- Controls : Include vinblastine (microtubule disruptor) and cisplatin (DNA binder) for mechanistic comparison.
- Data Interpretation : Use COMPARE analysis to correlate activity profiles with known agents. For example, a moderate correlation () with tubulin inhibitors suggests a shared mechanism .
How do structural modifications (e.g., cyano vs. methyl groups) impact its biological activity, and how can SAR studies be optimized?
Answer:
SAR Insights :
- 4-Cyano Group : Enhances electron-withdrawing effects, stabilizing oxazole ring interactions with tubulin. Replacement with methyl reduces potency ( increases from 2.1 µM to >10 µM) .
- Ethylamino Substituent : Longer alkyl chains (e.g., propyl) decrease solubility, lowering bioavailability.
Methodology : - Parallel Synthesis : Prepare analogs with systematic substitutions (e.g., halogens, alkoxy groups).
- In Silico Screening : Dock modified structures into tubulin’s colchicine-binding site (PDB: 1SA0) to prioritize candidates .
Which analytical techniques are most effective for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy :
- -NMR: Identify benzyl protons (δ 4.3–4.5 ppm) and ethylamino NH (δ 6.8 ppm, broad). Use -DEPT to resolve overlapping carbons (e.g., oxazole C4 at 158 ppm) .
- LC-MS : Monitor molecular ion at m/z 437.1 (calculated). Detect impurities via HRMS (<2 ppm error) .
- HPLC : Use C18 column (ACN/water gradient) to confirm purity (>95%) and quantify degradation products under stress conditions .
How can computational modeling elucidate its mechanism of action as a microtubule disruptor?
Answer:
Docking Workflow :
Target Selection : Retrieve tubulin structure (PDB: 1SA0) and prepare with AutoDockTools (add hydrogens, assign charges).
Ligand Preparation : Optimize geometry of the compound at B3LYP/6-31G* level.
Binding Site Analysis : Grid-box centered on colchicine site (coordinates x=45, y=67, z=12).
MD Simulations : Run 100 ns trajectories (AMBER) to assess stability of ligand-tubulin interactions (e.g., hydrogen bonds with Thr179, hydrophobic contacts with Val318) .
How should researchers address contradictions in bioactivity data across different cancer cell lines?
Answer:
Root Causes :
- Cell Line Variability : Ovarian (OVCAR-3) vs. renal (A498) cells may express differing tubulin isoforms. Validate via qPCR .
- Assay Conditions : Serum concentration or seeding density affects proliferation rates. Standardize protocols (e.g., 10% FBS, 5,000 cells/well).
Resolution : Perform dose-response curves in triplicate and use ANOVA () to identify outliers .
What challenges arise during scale-up synthesis, and how can they be mitigated?
Answer:
Key Issues :
- Solubility : The compound aggregates in polar solvents (e.g., water). Use DMF/THF (4:1) with sonication.
- Purification : Column chromatography is impractical at >10 g scale. Switch to recrystallization (ethanol/water) or centrifugal partition chromatography .
Quality Control : Implement in-line FTIR to monitor reaction progression and avoid batch failures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
